molecular formula C22H23NO4 B1532694 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid CAS No. 1093645-21-6

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

Cat. No. B1532694
CAS RN: 1093645-21-6
M. Wt: 365.4 g/mol
InChI Key: LRSIYGFZZWFAAI-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid” is a chemical compound with the CAS Number: 1093645-21-6 . It has a molecular weight of 365.43 and its molecular formula is C22H23NO4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at normal temperatures .

Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure to the compound , have been utilized as surfactants for carbon nanotubes. These surfactants enable the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating potential in materials science and nanotechnology (Cousins et al., 2009).

Solid-Phase Synthesis of C-Terminal Peptide Amides

The compound is structurally related to XAL handles used in the preparation of C-terminal peptide amides under mild conditions. These XAL supports facilitate solid-phase peptide synthesis by Fmoc chemistry, proving especially useful for synthesizing acid-sensitive peptides (Han et al., 1996).

Development of Novel Fluorescence Probes

Compounds structurally related to the one have been employed in developing fluorescence probes for detecting reactive oxygen species, demonstrating applications in biological and chemical research (Setsukinai et al., 2003).

Synthesis of Oligomers from Neuraminic Acid Analogues

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have been synthesized and incorporated into oligomers, showing potential applications in pharmaceutical and biomedical research (Gregar & Gervay-Hague, 2004).

Peptide Hydrogel for Ophthalmology

A peptide containing an RGD sequence along with a hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tail, similar to the compound , was used to create a peptide hydrogel. This hydrogel exhibited good biocompatibility when injected into the rabbit eye, indicating potential as an implantable drug delivery system for treating ocular diseases (Liang et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSIYGFZZWFAAI-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736124
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093645-21-6
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.